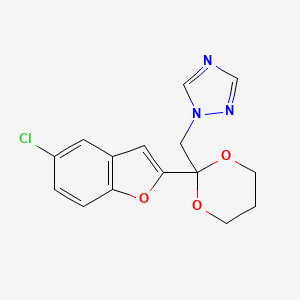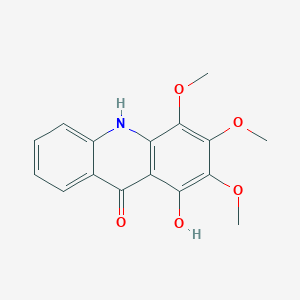
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, characterized by its hydroxy and methoxy functional groups, exhibits unique chemical properties that make it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trimethoxybenzaldehyde and aniline derivatives.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under controlled conditions, often involving heating and the use of a dehydrating agent like phosphorus oxychloride, to form the acridine ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form dihydroacridine derivatives, which may exhibit different biological activities.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products
Reduction: Dihydroacridine derivatives with altered electronic properties.
Substitution: Functionalized acridine derivatives with diverse chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biological Studies: Used as a fluorescent probe for studying cellular processes and imaging due to its photophysical properties.
Materials Science: Explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one involves:
DNA Intercalation: The planar acridine ring structure allows the compound to insert between DNA base pairs, disrupting the DNA double helix and inhibiting replication and transcription processes.
Topoisomerase Inhibition: The compound can inhibit topoisomerase enzymes, which are essential for DNA unwinding and replication, leading to cell cycle arrest and apoptosis in cancer cells.
Fluorescence: The hydroxy and methoxy groups contribute to the compound’s fluorescence properties, making it useful for imaging and detection applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
9-Aminoacridine: Another acridine derivative with applications in medicinal chemistry and as a DNA intercalator.
Proflavine: An acridine derivative with antimicrobial properties and used in wound antiseptics.
Uniqueness
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of hydroxy and methoxy groups enhances its solubility, fluorescence, and potential for chemical modifications, making it a versatile compound for various scientific applications.
Eigenschaften
CAS-Nummer |
114340-03-3 |
|---|---|
Molekularformel |
C16H15NO5 |
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
1-hydroxy-2,3,4-trimethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C16H15NO5/c1-20-14-11-10(13(19)15(21-2)16(14)22-3)12(18)8-6-4-5-7-9(8)17-11/h4-7,19H,1-3H3,(H,17,18) |
InChI-Schlüssel |
XZTUXMKQNGVVRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C2=C1NC3=CC=CC=C3C2=O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)
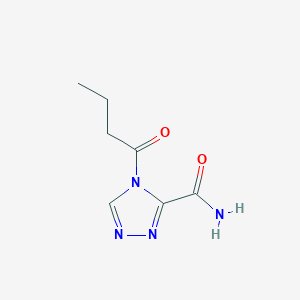
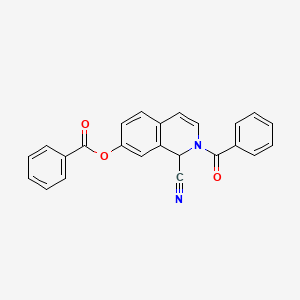




![Formamide, N-[(3-methyl-3-oxetanyl)methyl]-](/img/structure/B12917868.png)
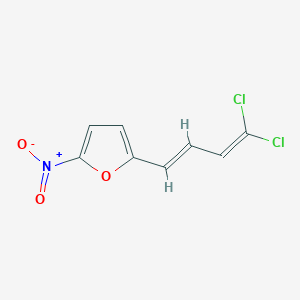
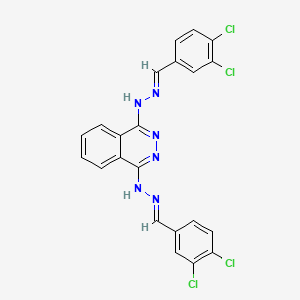
![5-Amino-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917883.png)
![5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917896.png)
